molecular formula C15H16BrNO4 B4880879 N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B4880879
M. Wt: 354.20 g/mol
InChI Key: HUOCMIXSRDPXMR-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further linked to a 2-bromo-4,5-dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2,5-dimethoxyphenethylamine to obtain 2-bromo-4,5-dimethoxyphenethylamine. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and bromine atom. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-methylpentanamide
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a brominated phenethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-19-13-8-10(11(16)9-14(13)20-2)5-6-17-15(18)12-4-3-7-21-12/h3-4,7-9H,5-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOCMIXSRDPXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)C2=CC=CO2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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